molecular formula C23H21NO6 B11584082 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11584082
M. Wt: 407.4 g/mol
InChI Key: CVZASSFXKAUNOZ-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzofuran moiety, a pyrrolone ring, and multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Construction of the pyrrolone ring: This step may involve the condensation of appropriate amines and ketones under acidic or basic conditions.

    Functional group modifications: Introduction of methoxy groups and hydroxyl groups can be achieved through methylation and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the methoxy group on the phenyl ring.

    4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

The presence of multiple functional groups, including the benzofuran moiety, methoxy groups, and hydroxyl group, makes 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one unique

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H21NO6/c1-28-11-10-24-20(15-7-5-8-16(12-15)29-2)19(22(26)23(24)27)21(25)18-13-14-6-3-4-9-17(14)30-18/h3-9,12-13,20,26H,10-11H2,1-2H3

InChI Key

CVZASSFXKAUNOZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)OC

Origin of Product

United States

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